2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid
Description
Properties
Molecular Formula |
C7H8O3S |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-hydroxy-2-(3-methylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H8O3S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5,8H,1H3,(H,9,10) |
InChI Key |
XBDQLNJCPHXNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Methylation: The thiophene ring is then methylated at the 3-position using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Hydroxylation and Carboxylation: The final step involves the introduction of the hydroxyl and carboxylic acid groups. This can be achieved through a multi-step process involving the oxidation of the methyl group to a carboxylic acid and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-oxo-2-(3-methylthiophen-2-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(3-methylthiophen-2-yl)ethanol.
Substitution: Formation of 2-hydroxy-2-(3-bromothiophen-2-yl)acetic acid.
Scientific Research Applications
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Physicochemical Properties
- Solubility: The thiophene-containing target compound likely exhibits moderate solubility in organic solvents (e.g., DMF, dichloromethane) due to its non-polar thiophene ring . In contrast, phenolic analogs like Vanillylmandelic acid show higher solubility in polar solvents (DMSO, ethanol) due to hydrogen-bonding hydroxyl and methoxy groups .
- Acidity : The α-hydroxy group in the target compound has a pKa influenced by the electron-donating methyl group on thiophene, slightly reducing acidity compared to nitro-substituted analogs (e.g., 3-nitrophenyl derivative, pKa ~2.5) .
Biological Activity
2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a hydroxyl group and a thiophene ring, which contribute to its chemical reactivity and biological interactions. The presence of the methylthiophene moiety enhances its electronic properties, potentially affecting its binding affinity to biological targets.
The biological activity of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy group enhances solubility and facilitates hydrogen bonding, while the thiophene rings may engage in π-π stacking interactions with aromatic residues in target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 1.2 | Synergistic effect with sorafenib |
| MCF-7 (Breast) | 4.7 | Induction of apoptosis |
| A549 (Lung) | 3.0 | Cell cycle arrest |
These results indicate that the compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies suggest that it exhibits significant activity against Gram-positive bacteria, with moderate effects on Gram-negative strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Case Studies
- In Vivo Efficacy : A study evaluated the protective effects of the compound in a murine model of anthrax infection, showing that treatment led to improved survival rates compared to untreated controls.
- Combination Therapy : Research indicated that when combined with traditional antibiotics, 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid enhanced the overall antimicrobial efficacy, suggesting a potential role in overcoming antibiotic resistance.
Comparative Analysis
When compared to structurally similar compounds, such as N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide, 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid exhibited superior potency in both anticancer and antimicrobial assays. The unique methyl substitution on the thiophene ring appears to confer distinct biological advantages.
| Compound Name | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid | 1.2 | 32 |
| N-(2-hydroxyethyl)-2-(thiophen-2-yl)acetamide | 5.0 | 64 |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid in laboratory settings?
- Methodological Answer : A common approach involves reacting 3-methylthiophene-2-carboxylic acid with ammonia or an amine source under acidic conditions to introduce the hydroxy group, followed by purification via recrystallization or chromatography. For example, thiophene derivatives are often synthesized using nucleophilic substitution or condensation reactions in ethanol or water under reflux . Adjusting pH and temperature during the reaction can optimize yield. Post-synthetic modifications, such as oxidation or halogenation, can generate derivatives for further study .
Q. How can spectroscopic techniques confirm the structure of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid?
- Methodological Answer :
- NMR : NMR can identify the thiophene ring protons (δ 6.5–7.5 ppm) and the methyl group (δ 2.0–2.5 ppm). NMR distinguishes the carboxylic carbon (~170 ppm) and the quaternary hydroxy-bearing carbon (~70 ppm) .
- IR : The compound shows characteristic peaks for the carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion (CHOS, exact mass 184.02) and fragmentation patterns indicative of thiophene ring cleavage .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is polar due to the carboxylic acid and hydroxy groups, making it soluble in polar solvents (e.g., methanol, DMSO). Stability tests under varying pH (2–12) and temperature (4–40°C) are essential. Degradation products can be monitored via HPLC, with acidic conditions favoring stability. Storage at –20°C in inert atmospheres is recommended to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How can SHELXL refine the crystal structure of 2-Hydroxy-2-(3-methylthiophen-2-yl)acetic acid, particularly with twinned data?
- Methodological Answer : SHELXL handles twinned data using the TWIN and BASF commands to refine scale factors and orientation matrices. Key steps include:
Data Integration : Use CELL_NOW for unit cell determination.
Twin Law Identification : Employ ROTA to detect twin domains.
Refinement : Constrain anisotropic displacement parameters and apply Hirshfeld rigid-bond tests. For high-resolution data (<1.0 Å), charge-density analysis via multipole refinement can map electron density around the thiophene ring .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Solutions include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK-293T for receptor binding) and validate purity via LC-MS (>98%).
- Mechanistic Studies : Conduct surface plasmon resonance (SPR) to measure binding kinetics to targets like cyclooxygenase-2 (COX-2). Compare results with structurally related compounds (e.g., 2-(5-methylthiophen-2-yl)acetic acid) to isolate substituent effects .
Q. How does the electronic nature of the 3-methylthiophen-2-yl group influence reactivity in derivative synthesis?
- Methodological Answer : The methyl group at position 3 enhances electron density at the thiophene ring’s sulfur atom, promoting electrophilic substitution at position 5. For example:
- Halogenation : React with N-bromosuccinimide (NBS) in CCl to yield 5-bromo derivatives.
- Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach aryl groups. DFT calculations (e.g., Gaussian 16) can predict regioselectivity by analyzing frontier molecular orbitals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
